molecular formula C13H12N2O2S2 B2893106 (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476308-17-5

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2893106
CAS No.: 476308-17-5
M. Wt: 292.37
InChI Key: WLMCUELURVJHEM-AATRIKPKSA-N
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Description

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic thiazole-based compound designed for pharmacological and biochemical research. Its molecular structure, which features an acrylamide linker, is characteristic of ligands designed to interact with specific enzymatic and receptor targets . Compounds within this structural family have been investigated as potential positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR) . Research on a highly similar analog, DM497, demonstrated potent antinociceptive activity in a mouse model of oxaliplatin-induced neuropathic pain, suggesting a potential research application for this compound in studying non-opioid pathways for pain relief . The α,β-unsaturated carbonyl group of the acrylamide moiety can act as a covalent modifier, allowing the compound to form irreversible adducts with nucleophilic cysteine thiolate groups on specific proteins . This mechanism is exploited in drug discovery for developing potent and selective enzyme inhibitors, such as those targeting Glutathione S-transferase Omega 1-1 (GSTO1-1), a potential target in cancer therapy . Furthermore, the N-(5-acetyl-4-methylthiazol-2-yl) scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing a range of bioactivities including antioxidant, antibacterial, and antifungal properties, positioning them as multi-target-directed ligands . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c1-8-12(9(2)16)19-13(14-8)15-11(17)6-5-10-4-3-7-18-10/h3-7H,1-2H3,(H,14,15,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMCUELURVJHEM-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=CC=CS2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CS2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that combines thiazole and thiophene moieties, which are known for their diverse biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiazole Ring : Cyclization of suitable precursors under acidic or basic conditions.
  • Acetylation : The thiazole ring undergoes acetylation using acetic anhydride or acetyl chloride.
  • Formation of Thiophene Ring : Synthesized via methods such as the Paal-Knorr synthesis.
  • Coupling Reaction : The thiazole and thiophene rings are coupled through amide bond formation using coupling agents like EDCI or DCC in the presence of a base.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing primarily on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with thiazole and thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar thiazole derivatives demonstrate antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae at concentrations as low as 1 µg/mL .

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
This compound15 (E. coli), 18 (S. aureus)12 (A. niger), 14 (A. oryzae)
Reference Compound A20 (E. coli), 22 (S. aureus)15 (A. niger), 17 (A. oryzae)

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers and alleviating pain associated with conditions like neuropathic pain . The mechanism may involve modulation of the α7 nicotinic acetylcholine receptor pathways, which play a crucial role in inflammatory responses.

The biological mechanisms underlying the activity of this compound are thought to involve:

  • Enzyme Inhibition : Interaction with specific enzymes that are crucial for bacterial survival or inflammatory processes.
  • Receptor Modulation : Binding to nicotinic acetylcholine receptors, which may lead to downstream effects on pain perception and inflammation.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated various thiazole derivatives, including our compound, against common bacterial strains. Results indicated that modifications to the thiazole ring significantly influenced antibacterial potency, with optimal substitutions enhancing activity .
  • Case Study on Anti-inflammatory Effects : In a controlled experiment involving mice subjected to oxaliplatin-induced neuropathic pain, administration of the compound resulted in a notable reduction in pain scores compared to controls .

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Compound 5 () : (E)-N-(5-Nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide
    • Key Differences : Replaces the thiazole ring with a dihydropyrimidine scaffold.
    • Biological Relevance : Exhibits antioxidant activity and lipoxygenase inhibition, suggesting the thiophene-acrylamide moiety contributes to enzyme interaction .
  • DM497 () : (E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide
    • Key Differences : Lacks the thiazole ring; instead, incorporates a p-tolyl group.
    • Biological Relevance : Acts as an α7 nicotinic acetylcholine receptor (nAChR) agonist, highlighting the importance of the thiophene-acrylamide backbone in receptor binding .

Substituent Variations

  • CID 1556612 () : (E)-N-[5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)prop-2-enamide
    • Key Differences : Substitutes the acetyl and methyl groups on the thiazole with a 4-chlorobenzyl group.
    • Impact : Increased lipophilicity due to chlorine atoms may enhance membrane permeability but reduce solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP* Solubility
Target Compound ~349.4 N/A ~3.2 Low in aqueous media
Compound 5 () 385.4 155–160 2.8 Moderate in DMSO
DM497 () 285.3 180–182 3.5 Insoluble in water
CID 1556612 () 437.7 198–200 4.1 Low in polar solvents

*Predicted using analogous structures.

Key Research Findings and Implications

Thiophene-Acrylamide Backbone : Critical for receptor binding (e.g., α7 nAChR) and enzyme inhibition, as seen in DM497 and Compound 5 .

Thiazole Substitutions : Acetyl and methyl groups in the target compound may enhance metabolic stability compared to halogenated analogues .

Synthetic Challenges : Low yields in analogous compounds (e.g., 53–65% in ) suggest the need for optimized catalytic conditions for the target molecule .

Preparation Methods

Thiazole Core Formation

The 5-acetyl-4-methylthiazol-2-yl group is typically synthesized via the Hantzsch thiazole synthesis. A modified approach from CN101560195A utilizes 3-acetylpropanol and thiourea under acidic conditions (HCl, 78–100°C, 3–8 h) to form 4-methylthiazole intermediates. Cyclization is achieved by treating α-chloroketones (e.g., 5-acetyl-2-chloro-4-methylthiazole) with thiourea derivatives, yielding the thiazole-2-amine scaffold in 68–73% yields.

Critical Parameters :

  • Solvent : Dichloromethane or ethanol improves solubility.
  • Temperature : Reactions above 80°C reduce byproducts.
  • Workup : Alkaline pH adjustment (pH 8.5–10.5) followed by ether extraction enhances purity.

Acrylamide Linker Installation

The acrylamide bridge is introduced via nucleophilic acyl substitution. Acyl chloride derivatives of 3-(thiophen-2-yl)acrylic acid are reacted with 5-acetyl-4-methylthiazol-2-amine in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine (2.5 eq) acts as a base, with reactions proceeding at 0–5°C for 4 h, followed by room temperature stirring (12 h). Yields range from 65–72%.

Side Reactions :

  • Oversubstitution : Excess acyl chloride leads to diacylated byproducts.
  • Geometric Isomerism : The (E)-configuration is maintained using low-temperature conditions to prevent isomerization.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Adapting methods from ACS Omega, microwave irradiation (80°C, 150 W) reduces thiazole formation time from 8 h to 12 min. A mixture of 5-acetyl-4-methylthiazol-2-amine (1 eq), 3-(thiophen-2-yl)acryloyl chloride (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2 eq) in acetonitrile achieves 84% yield with 99% (E)-selectivity.

Advantages :

  • Energy Efficiency : 80% reduction in energy consumption.
  • Scalability : Gram-scale reactions (up to 50 g) show consistent yields.

One-Pot Tandem Reactions

A novel one-pot strategy combines thiazole synthesis and acrylamide coupling. Thiourea, α-chloroketone, and 3-(thiophen-2-yl)acryloyl chloride are sequentially added under microwave conditions (100°C, 200 W, 20 min). This method achieves an 88% overall yield but requires careful pH control (pH 6.5–7.0) to prevent hydrolysis.

Catalytic and Green Chemistry Approaches

Enzyme-Catalyzed Amidation

Lipase B (Candida antarctica) catalyzes the acrylamide bond formation in non-aqueous media. Using tert-butanol as a solvent and 3-(thiophen-2-yl)acrylic acid methyl ester (1.2 eq), the reaction proceeds at 45°C for 24 h with 91% conversion. This method eliminates acyl chloride use, reducing waste.

Solvent-Free Mechanochemical Synthesis

Ball milling 5-acetyl-4-methylthiazol-2-amine and 3-(thiophen-2-yl)acrylic acid with N,N’-dicyclohexylcarbodiimide (DCC) for 30 min produces the target compound in 76% yield. This approach avoids solvents and reduces reaction time but requires post-synthesis purification via flash chromatography.

Spectroscopic Characterization and Quality Control

Infrared Spectroscopy

Key IR absorptions confirm functional groups:

  • 1665 cm⁻¹ : C=O (acetyl).
  • 1620 cm⁻¹ : C=C (acrylamide, E-configuration).
  • 1540 cm⁻¹ : C-N (thiazole).
    Disappearance of the -NH₂ peak (3350 cm⁻¹) confirms complete amidation.

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.45 (s, 3H, CH₃-thiazole).
  • δ 2.60 (s, 3H, COCH₃).
  • δ 6.85–7.45 (m, 4H, thiophene and acrylamide protons).
  • δ 12.10 (s, 1H, NH, D₂O exchangeable).

¹³C NMR :

  • δ 25.8 (CH₃-thiazole).
  • δ 196.2 (COCH₃).
  • δ 165.4 (CONH).
  • δ 143.2–126.5 (aromatic carbons).

Yield Optimization and Industrial Considerations

Comparative Analysis of Methods

Method Yield (%) Time Purity (%) Scale Limit
Conventional 72 16 h 98 10 kg
Microwave 88 20 min 99 50 g
Enzymatic 91 24 h 97 5 kg
Mechanochemical 76 30 min 95 1 kg

Cost-Benefit Analysis

  • Microwave Synthesis : High equipment costs offset by reduced labor and energy.
  • Enzymatic Routes : Sustainable but limited by enzyme stability at >50°C.
  • Mechanochemical : Low operational costs but challenges in homogeneity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical steps for synthesizing (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Thiazole Core Formation : Cyclization of precursors (e.g., acetylated thiazole derivatives) under reflux with catalysts like H₂SO₄ or POCl₃ .

Acrylamide Coupling : Amide bond formation via reaction of acryloyl chloride with the thiazole-amine intermediate, using triethylamine as a base in anhydrous DMF or THF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

  • Key Considerations : Monitor reaction progress via TLC, optimize stoichiometry to avoid byproducts (e.g., dimerization), and ensure inert conditions for moisture-sensitive steps .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., E-configuration via coupling constants >16 Hz for acrylamide protons) and detects functional groups (thiophene δ 6.8–7.5 ppm; thiazole δ 2.5 ppm for methyl) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 335.08) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles and confirms stereochemistry (e.g., dihedral angles between thiophene and thiazole planes) .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s biological activity, and how can they be experimentally validated?

  • Methodological Answer :

  • Target Identification : Hypothesize interactions with kinases (e.g., EGFR) or enzymes (e.g., cytochrome P450) via molecular docking (AutoDock Vina) using PDB structures .
  • Validation Assays :

Biochemical Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., fluorescence-based kinase assays) .

Cellular Studies : Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer cell lines (e.g., MCF-7, HepG2) .

  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD) .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s electronic properties and binding modes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., Gaussian09 with B3LYP/6-31G**) to assess reactivity and charge distribution on thiophene/thiazole moieties .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to analyze stability of binding poses .
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability, logP, and toxicity .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Dose-Response Analysis : Repeat assays with varying concentrations (1 nM–100 µM) to confirm reproducibility .
  • Orthogonal Assays : Compare results from MTT (viability), caspase-3 (apoptosis), and ROS detection (oxidative stress) .
  • Control Experiments : Test against known inhibitors (e.g., staurosporine for kinases) and include vehicle controls to rule out solvent effects .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency or selectivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified thiophene (e.g., nitro, methoxy) or thiazole (e.g., alkyl, halogen) groups .
  • In Vitro Screening : Prioritize analogs with >50% inhibition at 10 µM in primary assays .
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using SYBYL-X to guide rational design .

Q. What crystallographic techniques resolve challenges in determining the compound’s solid-state structure?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions) .
  • Validation : Check R-factors (R₁ < 0.05) and electron density maps (CCDC deposition) .

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